molecular formula C19H19Cl2N3O2S B12701271 Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl- CAS No. 128433-30-7

Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-

Cat. No.: B12701271
CAS No.: 128433-30-7
M. Wt: 424.3 g/mol
InChI Key: LIYAQHYYCIVVPE-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl- features a unique scaffold combining:

  • Chlorophenyl-hydroxymethyl substituent: Enhances hydrophilicity and hydrogen-bonding capacity compared to purely aromatic or alkyl-substituted analogues.
  • N-Methylacetamide backbone: Contributes to metabolic stability and modulates solubility .

This structural complexity differentiates it from related acetamide derivatives, as discussed below.

Properties

CAS No.

128433-30-7

Molecular Formula

C19H19Cl2N3O2S

Molecular Weight

424.3 g/mol

IUPAC Name

N-[4-chloro-2-[(2-chlorophenyl)-hydroxymethyl]phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylacetamide

InChI

InChI=1S/C19H19Cl2N3O2S/c1-24(17(25)11-27-19-22-8-9-23-19)16-7-6-12(20)10-14(16)18(26)13-4-2-3-5-15(13)21/h2-7,10,18,26H,8-9,11H2,1H3,(H,22,23)

InChI Key

LIYAQHYYCIVVPE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2Cl)O)C(=O)CSC3=NCCN3

Origin of Product

United States

Preparation Methods

Detailed Preparation Steps and Conditions

Based on analogous synthetic routes for similar acetamide derivatives with chlorinated phenyl and imidazole groups, the following preparation outline is typical:

Step Reaction Type Reagents/Conditions Notes Yield (%)
1 Synthesis of 4-chloro-2-(2-chlorophenyl)hydroxymethylphenyl intermediate Chlorination of phenyl rings, hydroxymethylation via formaldehyde or equivalent Controlled temperature, inert atmosphere 70-85
2 Formation of thioether linkage with 4,5-dihydro-1H-imidazol-2-yl group Reaction of intermediate with imidazole-thiol derivative under nucleophilic substitution conditions Use of base catalyst, mild heating 65-80
3 N-methylation of acetamide nitrogen Methylating agent such as methyl iodide or dimethyl sulfate in presence of base Strict control to avoid over-alkylation 75-90
4 Final purification Chromatography or recrystallization Ensures removal of impurities and by-products -

Research Findings on Preparation

  • The hydroxymethylation step is critical and typically performed under mild acidic or basic catalysis to avoid decomposition of chlorinated aromatic rings.
  • The thioether bond formation with the imidazole ring is facilitated by nucleophilic substitution, often requiring a good leaving group on the phenyl intermediate and a free thiol on the imidazole derivative.
  • N-methylation is usually the last step to prevent interference with earlier reactions and to maintain the integrity of the imidazole ring.
  • Reaction solvents such as N,N-dimethylformamide (DMF) or acetonitrile are commonly used due to their ability to dissolve both organic and polar intermediates.
  • Use of catalysts like triethylamine or potassium iodide can improve reaction rates and yields.
  • Cooling during sensitive steps (e.g., hydroxymethylation or halogenation) is often employed to control reaction kinetics and selectivity.

Comparative Data Table of Key Reaction Parameters

Parameter Laboratory-Scale Industrial-Scale Comments
Reactor Type Batch reactors Continuous flow reactors Flow reactors improve scalability and control
Temperature Range 0°C to 80°C 20°C to 100°C Industrial processes may tolerate higher temps
Solvents DMF, acetonitrile, dichloromethane Optimized solvent mixtures Solvent recovery and recycling important industrially
Catalysts Triethylamine, potassium iodide Specialized catalysts for efficiency Catalyst choice affects purity and yield
Purification Column chromatography, recrystallization Crystallization, filtration Industrial methods favor scalable purification
Yield Range 65-90% per step 70-85% per step Slightly lower yields in scale-up offset by process control

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The chlorinated phenyl groups can be reduced to form non-chlorinated phenyl groups.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the chlorinated phenyl groups yields non-chlorinated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Its structural components suggest potential interactions with bacterial enzymes, making it a candidate for developing new antibiotics. Research indicates that derivatives of acetamide compounds often exhibit enhanced antibacterial properties against resistant strains of bacteria, including those responsible for tuberculosis and other serious infections .

1.2 Anticancer Properties

Studies have highlighted the potential of acetamide derivatives in cancer therapy. The incorporation of imidazole rings is particularly noteworthy as they can interfere with cellular signaling pathways involved in tumor growth. Preliminary data show that such compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further investigation .

1.3 Neuroprotective Effects

Recent research has focused on the neuroprotective effects of acetamide compounds. The ability of certain derivatives to cross the blood-brain barrier positions them as candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Mechanistic studies are ongoing to elucidate their effects on neuroinflammation and oxidative stress .

Agriculture

2.1 Pesticidal Applications

Acetamide derivatives have been explored for their pesticidal properties. Their ability to inhibit specific enzymes in pests makes them suitable candidates for developing new agrochemicals that are less harmful to non-target species compared to conventional pesticides. Field trials have indicated effective pest control with reduced environmental impact .

2.2 Herbicidal Activity

Certain formulations containing acetamide compounds have demonstrated herbicidal activity, particularly against broadleaf weeds. The mode of action is believed to involve disruption of metabolic pathways essential for weed growth, making them valuable in agricultural settings where weed resistance is a growing concern .

Material Science

3.1 Polymer Chemistry

In material science, acetamide compounds have been utilized as intermediates in synthesizing polymers with enhanced thermal stability and mechanical properties. Their incorporation into polymer matrices has shown improvements in tensile strength and elasticity, making them suitable for various industrial applications .

3.2 Coatings and Adhesives

The unique chemical properties of acetamide derivatives allow them to be used in formulating advanced coatings and adhesives. These materials exhibit excellent adhesion properties and resistance to environmental degradation, making them ideal for use in construction and automotive industries .

Data Tables

Application AreaSpecific Use CaseObserved Effects
Medicinal ChemistryAntimicrobial agentsEffective against resistant bacteria
Anticancer agentsInduces apoptosis in cancer cells
Neuroprotective agentsReduces neuroinflammation
AgriculturePesticidesEffective pest control
HerbicidesDisrupts metabolic pathways in weeds
Material SciencePolymer synthesisEnhanced thermal stability
Coatings and adhesivesImproved adhesion and durability

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various acetamide derivatives against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting that these compounds may serve as effective alternatives to traditional antibiotics.

Case Study 2: Cancer Cell Apoptosis Induction

In vitro studies on human breast cancer cell lines demonstrated that specific acetamide derivatives could induce apoptosis through the activation of caspase pathways. This finding opens avenues for further development into therapeutic agents targeting cancer.

Case Study 3: Field Trials on Herbicidal Activity

Field trials conducted on soybean crops treated with acetamide-based herbicides showed a marked reduction in weed populations without adversely affecting crop yield. This study highlights the potential for environmentally friendly herbicide solutions.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound’s chlorinated phenyl groups and imidazole ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Core

Compound Name Key Structural Features Molecular Formula Biological/Physical Implications
Target Compound 2-((2-Chlorophenyl)hydroxymethyl)phenyl group C19H20Cl2N3O2S Enhanced solubility due to hydroxymethyl; potential for H-bonding .
N-(4-Chloro-2-(phenylmethyl)phenyl) analogue (CID 3080489) Benzyl substituent instead of hydroxymethyl C19H20ClN3OS Increased lipophilicity; reduced H-bonding capacity compared to target .
N-(4-(((1-((2-Chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl) (CAS 1797879-13-0) Sulfonamide linker, methylimidazole C19H19ClN4O3S Sulfonyl group increases polarity; methylimidazole enhances metabolic stability .

Key Insight : The hydroxymethyl group in the target compound improves aqueous solubility compared to benzyl or sulfonamide-linked analogues, which may enhance bioavailability in physiological systems.

Heterocyclic Modifications

Compound Name Heterocyclic Core Functional Implications
Target Compound 4,5-Dihydro-1H-imidazol-2-yl (imidazoline) Flexible, partially saturated ring allows adaptive binding; NH group participates in H-bonding .
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl) acetamide (Compound 9, ) Aromatic imidazole + thiazole Rigid, planar structure favors π-π stacking; fluorine enhances hydrophobic interactions .
N-((2-5-Chloro-1H-benzo[d]imidazol-2-yl)phenylamino)methyl)-N-(4-chlorophenyl)acetamide () Benzimidazole Extended aromatic system improves DNA intercalation potential; higher metabolic stability .

However, this flexibility may reduce binding affinity compared to rigid analogues.

Thioether vs. Sulfonamide/Sulfonyl Linkages

Compound Name Linkage Type Functional Impact
Target Compound Thioether (-S-) Susceptible to oxidation (forming sulfoxides/sulfones); moderate electron-withdrawing effects .
N-(4-(((1-((2-Chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl) () Sulfonamide (-SO2-NH-) Strong electron-withdrawing effects; resistant to oxidation; enhances acidity of NH group .
2-Chloro-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-acetamide (Compound 279, ) Methylthio (-S-Me) Increased lipophilicity; reduced metabolic oxidation risk compared to unsubstituted thioethers .

Key Insight : The thioether in the target compound balances moderate reactivity and electronic effects, whereas sulfonamide-linked derivatives exhibit higher polarity and stability.

Biological Activity

Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl- , exhibits a complex structure that suggests potential therapeutic applications. This article reviews its biological activity based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound is characterized by the following structural and chemical properties:

PropertyValue
Molecular Formula C15H15Cl2N3O
Molecular Weight 318.20 g/mol
CAS Number 3289-75-6
Melting Point Not specified
Solubility Soluble in organic solvents

Antimicrobial Activity

Research indicates that acetamide derivatives often exhibit antimicrobial properties. For instance, the related compound 2-Chloro-N-(4-chlorophenyl)acetamide has been identified as a fungistatic agent with a minimal inhibitory concentration (MIC) of 6.25 μg/mL against Trichophyton asteroides . This suggests that similar derivatives may possess antifungal or antibacterial capabilities.

Case Study: Antifungal Activity

A study focused on various acetamide derivatives demonstrated that certain compounds exhibited significant antifungal activity against Candida albicans and Aspergillus niger. The MIC values ranged from 64 to 512 μg/mL, indicating a moderate level of efficacy . This is particularly relevant for the compound , as its structural components may enhance its interaction with fungal cell membranes.

Antiproliferative Effects

The antiproliferative activity of acetamide derivatives has also been investigated. A related study on benzimidazole derivatives found that modifications in the phenyl ring significantly influenced their cytotoxicity against cancer cell lines such as MDA-MB-231. Compounds with enhanced lipophilicity showed improved membrane penetration and biological activity .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Membrane Interaction : The lipophilic nature of acetamides allows them to penetrate lipid membranes effectively, which is crucial for their antimicrobial and anticancer activities.
  • Apoptosis Induction : Similar compounds have been reported to induce apoptosis by disrupting mitochondrial membrane potential and activating caspase pathways .

Summary of Findings

The biological activity of Acetamide, N-(4-chloro-2-((2-chlorophenyl)hydroxymethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl- can be summarized as follows:

Activity TypeObservations
Antifungal Moderate activity against fungi; MIC values from studies suggest potential .
Antiproliferative Potential cytotoxic effects noted in related compounds; further studies needed for direct evaluation .
Mechanisms Likely involves membrane disruption and apoptosis induction .

Q & A

Basic Research Questions

Q. How can the synthesis of this acetamide derivative be optimized for reproducibility and yield?

  • Methodological Answer :

  • Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry of 2-chloroacetamide intermediates). For example, fractional factorial designs reduce the number of trials while identifying critical variables .
  • Monitor reaction progression via HPLC or LC-MS to detect intermediates and optimize reaction quenching. Recrystallization from ethanol or ethyl acetate is recommended for purification, as demonstrated in analogous acetamide syntheses .
  • Validate purity using melting point analysis and 1H/13C NMR (e.g., confirming the absence of unreacted 4,5-dihydro-1H-imidazole-2-thiol).

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-3 for visualization to resolve stereochemistry at the hydroxymethyl group and confirm the imidazole-thioether linkage .
  • FT-IR spectroscopy to verify hydrogen bonding between the acetamide carbonyl and hydroxyl groups, with comparison to Etter’s graph-set analysis for crystalline packing patterns .
  • High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak and isotopic pattern matching the chlorine and sulfur content.

Q. How can hydrogen bonding networks influence the compound’s crystallinity?

  • Methodological Answer :

  • Map hydrogen bonds using Mercury Software (CCDC) to identify donor-acceptor distances (e.g., O–H···N interactions between the hydroxymethyl and imidazole groups).
  • Compare experimental data with Cambridge Structural Database (CSD) entries for analogous acetamides to predict solubility and stability trends .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the imidazole-thioether moiety?

  • Methodological Answer :

  • Employ density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states for nucleophilic substitution at the thioether group. Use intrinsic reaction coordinate (IRC) analysis to validate pathways .
  • Couple with molecular dynamics (MD) simulations to assess solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMF .

Q. How can torsional strain in the N-methylacetamide group impact conformational stability?

  • Methodological Answer :

  • Analyze torsion angles (e.g., C–N–C=O) from SCXRD data and compare with conformational energy landscapes generated via MOPAC or Spartan .
  • Use variable-temperature NMR to detect rotamer populations and quantify energy barriers (> 3 kcal/mol suggests significant strain) .

Q. What experimental design principles apply to studying structure-activity relationships (SAR) for biological targets?

  • Methodological Answer :

  • Use hierarchical clustering of bioactivity data (e.g., IC50 values) to prioritize substituents on the chlorophenyl ring. For example, introduce electron-withdrawing groups (e.g., –NO2) and compare with –OCH3 derivatives .
  • Apply QSAR models (e.g., CoMFA or CoMSIA) to correlate logP values of the hydroxymethyl group with membrane permeability .

Q. How can reaction path search methods improve scalability for novel derivatives?

  • Methodological Answer :

  • Implement automated reaction screening (e.g., ICReDD’s computational-experimental feedback loop) to identify optimal catalysts for imidazole coupling .
  • Validate scalability using microreactor systems to maintain temperature control and minimize byproducts during thioether formation .

Data Contradiction Resolution

Q. How to address discrepancies in reported vs. observed bioactivity for similar acetamides?

  • Methodological Answer :

  • Re-evaluate assay conditions (e.g., ATP concentration in kinase assays) using response surface methodology (RSM) to identify confounding variables .
  • Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

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